![molecular formula C14H8ClN3 B142579 2-[p-Cyanophenyl]-5-chlorobenzimidazole CAS No. 146132-86-7](/img/structure/B142579.png)
2-[p-Cyanophenyl]-5-chlorobenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[p-Cyanophenyl]-5-chlorobenzimidazole is a chemical compound with the molecular formula C14H8ClN3. It is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Additionally, this paper will list future directions for further research on this compound.
Mécanisme D'action
The mechanism of action of 2-[p-Cyanophenyl]-5-chlorobenzimidazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[p-Cyanophenyl]-5-chlorobenzimidazole can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[p-Cyanophenyl]-5-chlorobenzimidazole in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[p-Cyanophenyl]-5-chlorobenzimidazole. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules. Further studies could investigate its sensitivity and specificity for detecting specific biomolecules. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 2-[p-Cyanophenyl]-5-chlorobenzimidazole involves the reaction of 5-chloro-1,2-phenylenediamine with p-cyanonitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[p-Cyanophenyl]-5-chlorobenzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propriétés
Numéro CAS |
146132-86-7 |
|---|---|
Nom du produit |
2-[p-Cyanophenyl]-5-chlorobenzimidazole |
Formule moléculaire |
C14H8ClN3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
4-(6-chloro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Clé InChI |
UTADKFJRRZDHFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
Synonymes |
4-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)BENZONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



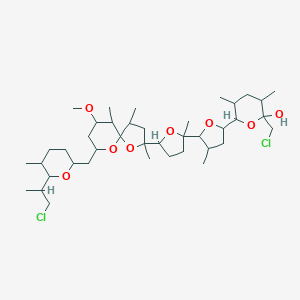

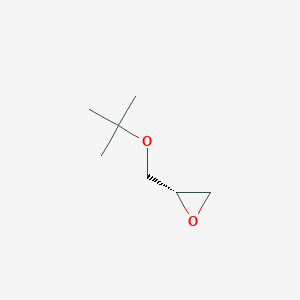
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
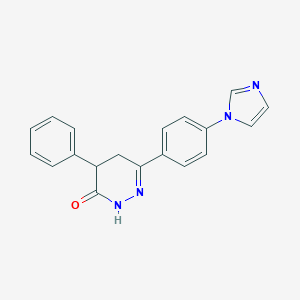
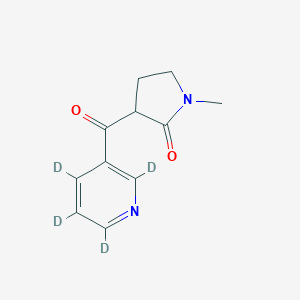
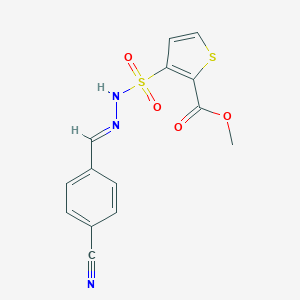

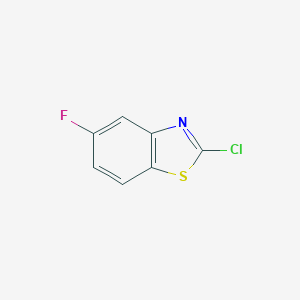
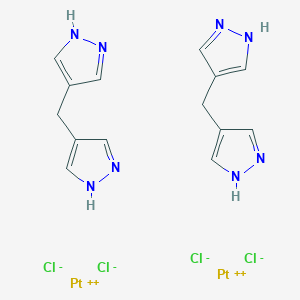
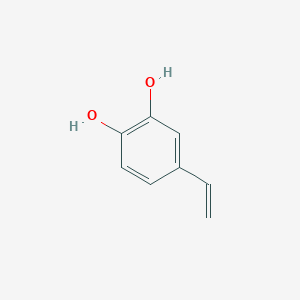
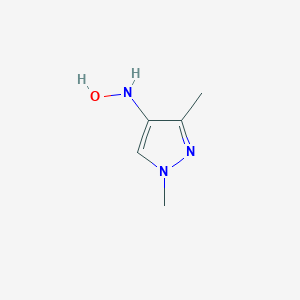
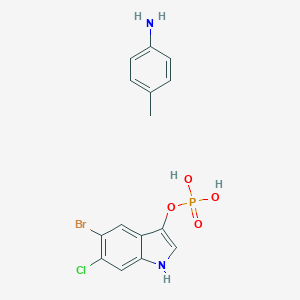
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)